5-Amino-3-methylpentan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-3-methylpentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2-4-7)3-5-8/h6,8H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFWQLHALIZEQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 5 Amino 3 Methylpentan 1 Ol
Established Synthetic Routes
The preparation of amino alcohols like 5-Amino-3-methylpentan-1-ol typically involves multi-step sequences that allow for precise control over the molecular architecture. These routes often begin with readily available chiral precursors to set the desired stereochemistry early in the synthesis.
Multi-Step Approaches from Precursors
Multi-step syntheses are common for constructing complex molecules like this compound. These approaches often involve the use of protecting groups for amines and alcohols to prevent unwanted side reactions during functional group transformations. vulcanchem.com For instance, a general strategy might start with a protected amino acid or a related precursor. Key steps in such a sequence include the introduction of the methyl group and the eventual deprotection to yield the final amino alcohol.
A notable recent development is an asymmetric synthesis of (R)-5-amino-3-methylpentan-1-ol from (−)-β-citronellol. This method utilizes a deconstructive C–N coupling strategy, involving ozonolysis and copper-catalyzed amination, followed by deprotection to yield the target compound. nih.gov
Reduction-Based Synthesis Pathways
Reduction of carbonyl groups and their derivatives is a cornerstone of amino alcohol synthesis. Various reducing agents and substrates can be employed to achieve the desired transformation.
A direct and common method for synthesizing related amino alcohols is the reduction of amino acids. For example, L-Isoleucinol, which is (2S,3S)-2-amino-3-methylpentan-1-ol, can be synthesized by the reduction of L-Isoleucine. ambeed.com This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as anhydrous tetrahydrofuran (B95107) (THF) under reflux conditions. The reaction proceeds through a nucleophilic attack on the carboxyl group of the amino acid to form the primary alcohol.
Table 1: Reduction of L-Isoleucine to L-Isoleucinol
| Parameter | Value |
|---|---|
| Substrate | L-Isoleucine |
| Reagent | Lithium aluminium hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Reflux |
| Reaction Time | 20 hours |
The reduction of ketones is another versatile strategy. For instance, the synthesis of (S)-3-amino-4-methylpentan-1-ol can be accomplished via the asymmetric reduction of 4-methylpentan-3-one using chiral catalysts like the Corey-Bakshi-Shibata (CBS) reagent. vulcanchem.com This method provides high enantiomeric excess. vulcanchem.com Similarly, the reduction of ketone intermediates with chiral catalysts, such as (R)- or (S)-BINAP-ligated transition metals, is a key step in controlling stereochemistry.
Sodium borohydride (B1222165) (NaBH₄) is also a widely used reducing agent, often in solvents like methanol (B129727) or ethanol, due to its mild reactivity and high selectivity for reducing ketones to alcohols. google.com For example, β-amino alcohols can be synthesized with high diastereoselectivity by the reduction of α-amino ketones with NaBH₄. vulcanchem.com
Alkylation-Based Strategies
Alkylation reactions are fundamental in building the carbon skeleton of the target molecule. In the context of amino alcohol synthesis, alkylation can be used to introduce key substituents. For example, in the synthesis of a related compound, 4-methoxy-4-methylpentan-1-amine, an alkylation step using methyl iodide and a strong base like potassium hydride is employed. A nonstereoselective alkylation at the α-carbon of an alanine (B10760859) derivative using allyl iodide has been used as a key step in the synthesis of a fluorinated amino acid. nih.gov
Table 2: Example of Alkylation in a Related Synthesis
| Reaction | Reagents | Solvent |
|---|
| Alkylation of a pentanol (B124592) derivative | Methyl iodide (MeI), Potassium hydride (KH) | Tetrahydrofuran (THF) |
Grignard Reaction Approaches to Related Amino Alcohols
Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds and are frequently employed in the synthesis of alcohols. collegedunia.comsavemyexams.comlibretexts.org The reaction of a Grignard reagent with a carbonyl compound, such as a ketone or an ester, followed by an acidic workup, yields an alcohol. collegedunia.comlibretexts.org
Specifically, Grignard reagents react with ketones to produce tertiary alcohols. savemyexams.comlibretexts.org This approach is highly versatile for creating complex alcohol structures. For example, the synthesis of 3-methylpentan-3-ol can be achieved by reacting ethyl acetate (B1210297) with a Grignard reagent derived from 2-methylpropyl bromide. pearson.com In the synthesis of tapentadol, a related complex amino alcohol, a key step involves the Grignard reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-bromoanisole. google.com This reaction is noted to be highly stereospecific. google.com
Table 3: General Grignard Reactions for Alcohol Synthesis savemyexams.comlibretexts.org
| Carbonyl Compound | Grignard Reagent Product |
|---|---|
| Methanal | Primary Alcohol |
| Other Aldehydes | Secondary Alcohol |
| Ketones | Tertiary Alcohol |
| Esters | Tertiary Alcohol (with two equivalents of Grignard reagent) |
Emerging Synthetic Techniques
Recent advancements in organic synthesis have paved the way for novel approaches to construct complex chiral molecules like this compound. These methods prioritize stereocontrol and atom economy, moving beyond classical synthetic routes.
Aminodealkenylation Approaches
A significant emerging technique for the synthesis of chiral primary amines is aminodealkenylation. nih.gov This strategy involves the strategic cleavage of a carbon-carbon bond between a sp³-hybridized carbon and a sp²-hybridized carbon of an alkene, followed by the formation of a new carbon-nitrogen bond. nih.govresearchgate.net This method stands in contrast to traditional approaches that typically focus on additions across the C=C double bond. nih.gov
In a notable application, a deconstructive C-N coupling strategy has been successfully employed to produce the chiral precursor to (R)-5-amino-3-methylpentan-1-ol. nih.gov The process begins with a molecule derived from the chiral natural product, (–)-β-citronellol. The core of the method involves an ozonolysis step followed by copper-catalyzed C(sp³)–C(sp²) bond amination using phthalimide (B116566) as the nitrogen source. The resulting phthalimide intermediate is then deprotected, typically using hydrazine (B178648) monohydrate, to yield the final primary amine. nih.gov This aminodealkenylation approach is significant as it provides a previously unavailable asymmetric synthesis for this specific amino alcohol. nih.gov
Utility of Chiral Pool Molecules in Synthesis
The "chiral pool" refers to the collection of inexpensive, readily available enantiomerically pure natural products, such as amino acids, terpenes, and carbohydrates. orgsyn.orgtu-clausthal.dekoreascience.kr These molecules serve as valuable starting materials in asymmetric synthesis, allowing for the transfer of their inherent chirality to a target molecule, thus avoiding the need for technically challenging asymmetric induction steps or chiral resolutions. orgsyn.org
The synthesis of (R)-5-amino-3-methylpentan-1-ol is a prime example of the effective use of the chiral pool. nih.gov The synthesis starts from (–)-β-citronellol, a naturally occurring chiral terpene. By using this enantiopure starting material, the stereochemical integrity is maintained throughout the reaction sequence, ultimately affording the (R)-enantiomer of the target amino alcohol. nih.gov This strategy is particularly powerful for constructing complex chiral amines and amino alcohols from the diverse array of alkene-containing natural products. nih.gov
The general principle involves selecting a chiral pool molecule with a carbon skeleton that closely matches a portion of the desired product. orgsyn.org Through a series of chemical transformations, the starting material is elaborated into the final product, with the original stereocenter(s) dictating the stereochemistry of the newly formed molecule. orgsyn.orgkoreascience.kr
Industrial Synthesis Considerations
The transition from a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges and considerations. For a valuable building block like this compound, whose racemic form has been noted for its high cost, establishing an economically viable industrial process is crucial. nih.gov
Key considerations for the industrial synthesis of this compound, based on the emerging techniques, include:
Cost and Availability of Starting Materials : The chiral pool approach, while elegant, relies on the availability and cost of the starting material. While (–)-β-citronellol is a natural product, its market price and supply chain stability are critical factors for industrial-scale production. nih.gov
Scalability and Safety : Reactions such as ozonolysis require specialized equipment and stringent safety protocols, especially at a large scale. The use of reagents like hydrazine also necessitates careful handling and waste management. nih.gov Adapting batch processes to more efficient and safer continuous flow systems could be a key objective for industrial production. smolecule.com
Enantiomeric Purity : Ensuring high enantiomeric purity is critical for the final product's application, particularly in pharmaceuticals. Robust analytical methods must be in place to monitor and guarantee the stereochemical integrity throughout the manufacturing process.
The following table provides a simplified overview of the synthesis of the (R)-enantiomer using the aminodealkenylation approach.
| Step | Starting Material | Key Reagent(s) | Intermediate/Product | Significance |
| 1 | Derivative of (–)-β-citronellol | 1. O₃2. Copper catalyst, Phthalimide | Phthalimide derivative (49b) | C-N bond formation via aminodealkenylation |
| 2 | Phthalimide derivative (49b) | Hydrazine monohydrate | (R)-5-Amino-3-methylpentan-1-ol | Deprotection to yield the final chiral amino alcohol |
Chemical Reactivity and Derivatization of 5 Amino 3 Methylpentan 1 Ol
Reactions of the Amino Group
The primary amino group in 5-Amino-3-methylpentan-1-ol is a nucleophilic center, readily participating in reactions with various electrophiles. This reactivity allows for the introduction of a wide array of substituents at the nitrogen atom, leading to the synthesis of diverse derivatives.
Alkylation Reactions
N-alkylation of the amino group in amino alcohols is a fundamental transformation for the synthesis of more complex amines. These reactions typically involve the treatment of the amino alcohol with an alkylating agent, such as an alkyl halide. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent, resulting in the formation of a new carbon-nitrogen bond.
While specific studies detailing the alkylation of this compound are not extensively documented in publicly available literature, the general principles of N-alkylation of primary amines are well-established. The reaction proceeds via nucleophilic substitution, where the amino group acts as the nucleophile. The reactivity of the alkylating agent plays a crucial role, with the reactivity order being I > Br > Cl.
| Reactant | Alkylating Agent | Product | Reaction Type |
| This compound | Alkyl Halide (R-X) | N-Alkyl-5-amino-3-methylpentan-1-ol | Nucleophilic Substitution |
Acylation Reactions
The amino group of this compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form amides. This reaction is a robust and widely used method for the protection of amino groups or for the synthesis of amide-containing target molecules. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).
Similar to alkylation, specific examples for this compound are not readily found in broad surveys. However, the acylation of primary amines is a highly efficient and predictable reaction.
| Reactant | Acylating Agent | Product | Reaction Type |
| This compound | Acyl Chloride (R-COCl) | N-Acyl-5-amino-3-methylpentan-1-ol | Nucleophilic Acyl Substitution |
| This compound | Acid Anhydride ((RCO)₂O) | N-Acyl-5-amino-3-methylpentan-1-ol | Nucleophilic Acyl Substitution |
Substitution Reactions with Electrophiles
Beyond simple alkylation and acylation, the amino group can react with a variety of other electrophiles. For instance, reaction with sulfonyl chlorides would yield sulfonamides. The nucleophilic character of the primary amine makes it a versatile functional group for the formation of a wide range of C-N bonds. A recent study highlighted the use of this compound as a useful building block, suggesting its application in the synthesis of more complex molecules through derivatization of the amino group. nih.gov
Reactions of the Hydroxyl Group
The primary hydroxyl group in this compound exhibits reactivity typical of primary alcohols, including oxidation and, under certain conditions, reduction.
Oxidation Reactions
The primary alcohol moiety of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium chlorochromate (PCC), are typically used to selectively oxidize primary alcohols to aldehydes. Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will generally lead to the formation of the corresponding carboxylic acid.
The selective oxidation of the hydroxyl group in the presence of the amino group can be challenging and may require the use of protecting groups for the amine to prevent undesired side reactions.
| Reactant | Oxidizing Agent | Product |
| This compound | Mild Oxidant (e.g., PCC) | 5-Amino-3-methylpentanal |
| This compound | Strong Oxidant (e.g., KMnO₄) | 5-Amino-3-methylpentanoic acid |
Reduction Reactions
The reduction of a primary alcohol to an alkane is a challenging transformation as the hydroxyl group is a poor leaving group. Direct reduction is not typically feasible. Therefore, this conversion is usually achieved through a two-step process. First, the hydroxyl group is converted into a good leaving group, for example, by tosylation (reaction with p-toluenesulfonyl chloride) to form a tosylate. Subsequently, the tosylate can be reduced to the corresponding alkane using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
| Starting Material | Reagents | Intermediate | Reducing Agent | Final Product |
| This compound | 1. p-Toluenesulfonyl chloride, Pyridine | 5-Amino-3-methylpentyl tosylate | LiAlH₄ | 3-Methylpentylamine |
Chelation and Complexation Chemistry
The spatial arrangement of the amino and hydroxyl groups in this compound allows it to act as a bidentate ligand, capable of forming stable chelate complexes with various metal ions. This process involves the simultaneous coordination of both the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group to a central metal ion, resulting in the formation of a stable ring structure.
Metal Ion Complex Formation (e.g., with Copper)
With divalent metal ions such as copper(II), this compound is expected to form a five-membered chelate ring, a thermodynamically favored conformation. The lone pair of electrons on the nitrogen of the primary amine and on the oxygen of the primary alcohol can be donated to the empty d-orbitals of the copper(II) ion, leading to the formation of a coordination complex. The stability of such complexes is generally higher than that of complexes formed with monodentate ligands due to the chelate effect.
Table 1: Hypothetical Stability Constants for Copper(II) Complexes
| Ligand | Log K1 | Log K2 |
|---|---|---|
| This compound | ~ 8.5 | ~ 7.2 |
| 1,2-Diaminoethane | 10.48 | 9.07 |
| Ethanolamine | ~ 4.5 | ~ 3.5 |
Note: Values for this compound are estimated based on similar amino alcohols. Actual values may vary.
The formation of a copper(II) complex with this compound can be monitored and characterized using various spectroscopic techniques.
UV-Visible (UV-Vis) Spectroscopy: The coordination of this compound to a copper(II) ion is expected to result in a shift in the absorption maximum (λmax) of the copper(II) ion in the visible region. This is due to the ligand field splitting of the d-orbitals of the copper ion. The d-d electronic transitions within the copper(II) complex are typically observed in the 500-700 nm range, resulting in a blue or purple colored solution. docbrown.info
Table 2: Expected UV-Vis Spectroscopic Data for a Cu(II)-(this compound)2 Complex
| Parameter | Expected Value |
|---|---|
| λmax (nm) | ~ 620 |
| Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | ~ 50-100 |
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for probing the electronic environment of paramagnetic species like copper(II). The EPR spectrum of a copper(II) complex with this compound is expected to exhibit characteristic g-tensor and hyperfine coupling constant (A) values. These parameters provide information about the geometry of the complex and the nature of the copper-ligand bonding. For a d9 system like Cu(II) in a distorted tetrahedral or square planar geometry, an anisotropic spectrum with distinct g|| and g⊥ values is anticipated. ethz.chnih.gov
Table 3: Predicted EPR Parameters for a Cu(II)-(this compound)2 Complex | Parameter | Expected Value | | :--- | :--- | | g|| | ~ 2.2-2.3 | | g⊥ | ~ 2.05-2.09 | | A|| (x 10⁻⁴ cm⁻¹) | ~ 150-180 |
pH Sensitivity and Protonation Effects on Reactivity
The reactivity of this compound is significantly influenced by the pH of the surrounding medium. Both the amino and hydroxyl groups can undergo protonation or deprotonation depending on the acidity or basicity of the solution.
The amino group, with a typical pKa of around 9-10 for primary amines, will exist in its protonated form (-NH3+) at acidic to neutral pH. libretexts.orgreddit.com In this state, the lone pair of electrons on the nitrogen is unavailable for donation, thus inhibiting its ability to act as a nucleophile or a ligand in complex formation. As the pH increases and surpasses the pKa of the amino group, it will be deprotonated to its neutral form (-NH2), restoring its nucleophilic and coordinating properties. youtube.com
Conversely, the hydroxyl group is a much weaker acid, with a pKa typically around 16-18 for primary alcohols. stackexchange.com Under strongly basic conditions, it can be deprotonated to form an alkoxide ion (-O-). This deprotonation significantly enhances the oxygen's nucleophilicity and its ability to coordinate to metal ions.
Comparative Reactivity with Structural Analogs
The reactivity of this compound can be better understood by comparing it with its structural analogs.
Steric Effects on Nucleophilic Attack Rates
The presence of a methyl group at the 3-position of the pentyl chain in this compound introduces steric hindrance around the functional groups. This steric bulk can impede the approach of electrophiles to the nucleophilic amino and hydroxyl groups. masterorganicchemistry.comreddit.com
Compared to a linear analog such as 5-amino-1-pentanol, the rate of nucleophilic attack by the amino group of this compound is expected to be slower. wikipedia.org The methyl group restricts the conformational flexibility of the carbon chain and creates a more crowded environment around the nitrogen atom. libretexts.org
Table 4: Predicted Relative Rates of Nucleophilic Attack for Amino Alcohols
| Compound | Relative Rate of Nucleophilic Attack |
|---|---|
| 5-Amino-1-pentanol | 1.0 |
| This compound | < 1.0 |
| 2-Amino-2-methyl-1-propanol | << 1.0 |
Influence of Hydroxyl Group on Solubility
The hydroxyl group in this compound plays a crucial role in its solubility in polar solvents like water. The ability of the -OH group to act as both a hydrogen bond donor and acceptor allows for strong intermolecular interactions with water molecules. libretexts.orgacs.org
A structural analog lacking the hydroxyl group, such as 3-methyl-1-pentanamine, would be expected to have significantly lower water solubility. While the amino group can also participate in hydrogen bonding, the contribution of the hydroxyl group is substantial. masterorganicchemistry.comncert.nic.in
Table 5: Estimated Water Solubility of this compound and its Analogs
| Compound | Estimated Water Solubility (g/L) |
|---|---|
| This compound | High |
| 3-Methyl-1-pentanamine | Moderate |
| 3-Methylpentane | Very Low |
Stereochemical Considerations and Enantioselective Approaches for 5 Amino 3 Methylpentan 1 Ol
Importance of Stereochemistry in Amino Alcohol Derivatives
Chiral amino alcohols are fundamental structural motifs found in a wide array of natural products and pharmacologically active compounds. diva-portal.orgresearchgate.net The specific spatial orientation of the amino and hydroxyl groups is often crucial for their interaction with biological targets like enzymes and receptors. nih.govsmolecule.com Consequently, different enantiomers of the same amino alcohol can exhibit vastly different biological effects. This stereochemical dependence is also paramount in the field of asymmetric synthesis, where chiral amino alcohols and their derivatives are frequently employed as chiral auxiliaries or ligands for catalysts. diva-portal.orgfishersci.be These chiral entities guide the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the desired product. acs.org
The β-amino alcohol framework, in particular, is a key component in many chiral auxiliaries and ligands. diva-portal.org For instance, Evans' oxazolidinones, derived from amino alcohols, are instrumental as chiral auxiliaries in a variety of asymmetric reactions, including alkylations. diva-portal.org The stereochemistry at the carbon atoms bearing the amino and hydroxyl groups dictates the facial selectivity of reactions, thereby controlling the stereochemistry of the newly formed chiral centers.
Strategies for Enantiomeric Purity Optimization
Achieving high enantiomeric purity is a central goal in the synthesis of chiral compounds. Several strategies have been developed to obtain single enantiomers of amino alcohols, ranging from asymmetric synthesis to the resolution of racemic mixtures.
Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. Amino alcohols are often used to create these auxiliaries. diva-portal.orgfishersci.be For example, chiral oxazolidinones derived from amino acids can be used to control the stereochemistry of alkylation, aldol, and acylation reactions. While no specific examples detailing the use of chiral auxiliaries for the synthesis of 5-Amino-3-methylpentan-1-ol are readily available in the provided search results, this remains a general and powerful strategy for the synthesis of chiral amino alcohols.
Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a highly efficient method for the synthesis of chiral alcohols from prochiral ketones. sci-hub.senih.gov This technique utilizes a chiral catalyst, often a transition metal complex with a chiral ligand, to selectively add hydrogen to one face of the ketone, producing the desired enantiomer of the alcohol in high excess. nih.gov The development of catalysts for the asymmetric hydrogenation of simple ketones has been a significant area of research. sci-hub.se For instance, ruthenium and iridium complexes with chiral ligands have shown high efficiency and enantioselectivity in the hydrogenation of various ketones. nih.govresearchgate.net While specific applications to a precursor of this compound are not detailed, this method represents a viable and atom-economical approach to its enantioselective synthesis.
| Catalyst System | Substrate Type | Key Features |
| Ru(II) with C2-symmetric bis(phosphinite) ligands | Prochiral ketones | In situ catalyst preparation; used in asymmetric transfer hydrogenation. sci-hub.se |
| Iridium with P,N,O-type chiral ligands | Prochiral ketones | High enantioselectivities (up to 98% ee); active at high substrate concentrations. nih.gov |
| Manganese pincer complexes | Ketones | Active in asymmetric pressure hydrogenation. scholaris.ca |
Chromatographic Resolution of Racemic Mixtures
Chromatographic resolution involves the separation of enantiomers using a chiral stationary phase (CSP) in techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). gla.ac.uk The differing interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation. gla.ac.uk This method is widely used for both analytical determination of enantiomeric excess and for preparative separation of enantiomers. gla.ac.uknsf.gov For instance, chiral HPLC with columns like Chiralpak® can be used to validate the enantiomeric purity of synthesized amino alcohols.
Diastereomeric Salt Formation for Resolution
The resolution of a racemic mixture of an amine or alcohol can be achieved by reacting it with a chiral resolving agent to form a pair of diastereomeric salts. google.comgoogle.com Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. rsc.orgscivisionpub.com After separation, the desired enantiomer can be recovered by removing the resolving agent. Common resolving agents for amines include chiral carboxylic acids like mandelic acid or tartaric acid. google.comscivisionpub.com This classical method remains a practical and scalable approach for obtaining enantiomerically pure compounds.
Analytical and Spectroscopic Characterization Techniques for 5 Amino 3 Methylpentan 1 Ol
Methods for Structural Elucidation
The precise molecular structure of 5-Amino-3-methylpentan-1-ol is determined through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would reveal the number of different types of protons, their connectivity, and their chemical environment. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals would correspond to the various CH, CH₂, CH₃, NH₂, and OH groups in the molecule. Similarly, ¹³C NMR spectroscopy would provide information on the number of non-equivalent carbon atoms and their hybridization state.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.9 | Doublet | 3H | CH₃-C3 |
| ~1.2-1.7 | Multiplet | 4H | -CH₂-C2 and -CH₂-C4 |
| ~1.8 | Multiplet | 1H | -CH-C3 |
| ~2.7 | Triplet | 2H | -CH₂-N |
| ~3.6 | Triplet | 2H | -CH₂-O |
| Variable | Broad Singlet | 3H | -NH₂ and -OH |
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the primary amine, and C-H stretches of the alkane backbone.
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 3400-3300 (two bands) | N-H stretch (primary amine) |
| 2950-2850 | C-H stretch (alkane) |
| 1650-1580 | N-H bend (primary amine) |
| 1260-1000 | C-O stretch (primary alcohol) |
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight (117.19 g/mol ). The fragmentation pattern would show characteristic losses of functional groups, such as the loss of a water molecule or an amino group, which helps in confirming the structure.
Techniques for Enantiomeric Excess Determination
As this compound is a chiral compound, determining the enantiomeric excess (e.e.) is crucial, especially in stereoselective synthesis.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound. The specific rotation, [α], is a characteristic property of an enantiomer. A non-racemic mixture of enantiomers will rotate plane-polarized light, and the magnitude of this rotation is proportional to the enantiomeric excess.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately determined.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer will produce a CD spectrum that is a mirror image of the other. This technique can be used to determine the enantiomeric excess and the absolute configuration of the molecule.
Reaction Monitoring Techniques (e.g., ReactIR for concentration-time profiles)
In-situ spectroscopic techniques like ReactIR are invaluable for monitoring the progress of chemical reactions in real-time. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the IR spectrum of the reaction mixture can be continuously recorded. For the synthesis of this compound, ReactIR could be used to track the disappearance of reactant peaks and the appearance of product peaks. This provides a concentration-time profile for the reaction, which is essential for understanding the reaction kinetics and optimizing reaction conditions.
Applications of 5 Amino 3 Methylpentan 1 Ol As a Synthetic Building Block and Research Probe
Role in Organic Synthesis
The dual reactivity of 5-Amino-3-methylpentan-1-ol, stemming from its amino and hydroxyl moieties, allows for its sequential or selective functionalization. This property is particularly advantageous in the construction of diverse and complex molecular frameworks.
Preparation of Chiral Intermediates
While the specific use of this compound in the preparation of chiral intermediates is not extensively documented in publicly available scientific literature, its structural motifs are relevant to the synthesis of chiral compounds. The presence of a stereocenter at the third carbon position in chiral derivatives of this molecule would make it a useful precursor for enantiomerically pure substances. In principle, the amino and alcohol groups can be selectively protected and then reacted to introduce new stereocenters or to be incorporated into larger chiral scaffolds.
Synthesis of Complex Molecular Architectures
There is limited specific information in the current body of scientific literature detailing the application of this compound in the synthesis of complex molecular architectures. However, its linear carbon chain, methyl branching, and terminal functional groups make it a plausible candidate for constructing intricate molecules. The amine group can be acylated, alkylated, or used in the formation of heterocyclic rings, while the hydroxyl group can undergo oxidation, etherification, or esterification, providing multiple avenues for molecular elaboration.
Use in Compound Library Generation
The generation of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of molecules for biological activity. Bifunctional molecules like this compound are valuable scaffolds for combinatorial chemistry. By systematically reacting the amino and hydroxyl groups with a diverse set of reagents, a large library of related compounds can be rapidly synthesized. For example, the amine could be reacted with a variety of carboxylic acids to form a diverse set of amides, and the alcohol could be reacted with a range of acyl chlorides to generate a library of esters. The resulting compounds would possess varied structural and electronic properties, increasing the probability of identifying a molecule with a desired biological effect.
Applications in Biochemical Research
The introduction of small molecules into biological systems can provide invaluable insights into complex processes. The structure of this compound suggests its potential as a research probe in various biochemical contexts.
Studies on Protein Synthesis and Metabolic Pathways
Currently, there is a lack of specific published research detailing the use of this compound to study protein synthesis or metabolic pathways. In theory, isotopically labeled versions of this compound could be used as tracers to follow the metabolic fate of small amino alcohols. Such studies could reveal its uptake, metabolism, and potential incorporation into larger biomolecules, thereby providing information about specific enzymatic pathways.
Investigation of Neurotransmitter Systems and Modulation
The structural similarity of this compound to certain neurotransmitters and neuromodulators, such as gamma-aminobutyric acid (GABA), suggests a potential for interaction with their respective receptors and transporters. However, there is no direct evidence in the scientific literature to confirm that this compound has been used to investigate or modulate neurotransmitter systems. Such investigations would be a novel area of research, potentially uncovering new pharmacological tools for studying the nervous system.
Exploration of Enzyme Mechanisms and Protein-Ligand Interactions
The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol group, makes it a valuable scaffold for the design of molecular probes to investigate enzyme mechanisms and protein-ligand interactions. Although specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of amino alcohols has a well-established role in this area of research. The principles derived from studies of analogous compounds can be applied to understand the potential applications of this compound.
The primary amine and hydroxyl groups can engage in a variety of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions, with the active sites of enzymes and the binding pockets of proteins. nih.gov These interactions are fundamental to the specificity and affinity of ligand binding. By systematically modifying the structure of this compound, for instance, through N-acylation, O-alkylation, or stereospecific synthesis, researchers can create a library of derivatives. These derivatives can then be used to probe the structural and chemical requirements of a particular enzyme's active site or a protein's binding pocket.
One common application of amino alcohols is in the development of enzyme inhibitors. nih.govresearchgate.net The amino and hydroxyl groups can mimic the functional groups of natural substrates or transition states, allowing the molecule to bind to the enzyme's active site and block its catalytic activity. For example, amino sugars and amino alcohols have been shown to be effective inhibitors of β-galactosidase. researchgate.net The positively charged amino group is thought to mimic the oxonium-carbonium ion intermediate of the enzymatic reaction, leading to significantly tighter binding than the corresponding parent sugars or alcohols. researchgate.net Similarly, this compound could be investigated as a potential inhibitor for enzymes that process substrates with similar structural features.
The table below illustrates a hypothetical structure-activity relationship (SAR) study for this compound derivatives as potential enzyme inhibitors, based on general principles of medicinal chemistry.
| Derivative of this compound | Modification | Potential Impact on Enzyme Inhibition | Rationale |
| N-acetyl-5-amino-3-methylpentan-1-ol | Acetylation of the amino group | Decreased inhibitory activity | Neutralization of the positive charge on the amino group, which may be crucial for mimicking a charged transition state or interacting with a negatively charged residue in the active site. researchgate.net |
| 5-Guanidino-3-methylpentan-1-ol | Conversion of the amino group to a guanidinium group | Increased inhibitory activity | The guanidinium group is a stronger base and can form more extensive hydrogen bond networks, potentially leading to enhanced binding affinity. |
| O-benzyl-5-amino-3-methylpentan-1-ol | Benzylation of the hydroxyl group | Altered inhibitory profile | Introduction of a bulky, hydrophobic group could probe for the presence of a hydrophobic pocket near the hydroxyl-binding subsite of the enzyme. |
| (3R)-5-Amino-3-methylpentan-1-ol and (3S)-5-Amino-3-methylpentan-1-ol | Stereoisomers | Different inhibitory potencies | Enzyme active sites are chiral, and stereoisomers will likely exhibit different binding affinities and inhibitory activities, providing insights into the 3D structure of the active site. |
This table is a hypothetical representation based on established principles of medicinal chemistry and is intended for illustrative purposes.
General Molecular Interaction Studies with Biological Systems
Beyond its potential role in studying specific enzymes, this compound and its derivatives can serve as versatile probes for investigating a broader range of molecular interactions within biological systems. The presence of both a hydrogen bond donor (amine and hydroxyl) and acceptor (hydroxyl) allows for diverse interactions with biological macromolecules, including proteins and nucleic acids.
The relatively simple and flexible carbon chain of this compound provides a non-bulky backbone that can be systematically modified to explore the nature of binding pockets in receptors and other proteins. For instance, the methyl group at the 3-position introduces a chiral center and a point of steric bulk. Comparing the binding of the (R)- and (S)-enantiomers to a target protein can provide valuable information about the stereochemical requirements of the binding site.
Furthermore, the primary amine of this compound is a suitable handle for conjugation to reporter molecules, such as fluorescent dyes or biotin. These labeled probes can be used in a variety of assays to study protein-ligand interactions, including fluorescence polarization, surface plasmon resonance, and pull-down assays. Such studies can provide quantitative data on binding affinities (Kd), association and dissociation rates (kon and koff), and the stoichiometry of binding.
The table below outlines potential applications of labeled this compound probes in molecular interaction studies.
| Labeled Probe | Reporter Molecule | Experimental Application | Information Gained |
| Fluorescein-labeled this compound | Fluorescein isothiocyanate (FITC) | Fluorescence Polarization (FP) | Determination of binding affinity (Kd) between the probe and a target protein in solution. |
| Biotinylated this compound | Biotin | Pull-down assay coupled with mass spectrometry | Identification of proteins from a complex mixture that interact with the this compound scaffold. |
| 14C-labeled this compound | Carbon-14 | Radioligand binding assay | Quantification of receptor density (Bmax) and ligand affinity (Kd) in cell membranes or tissue homogenates. |
This table presents potential applications and is for illustrative purposes. Specific experimental outcomes would depend on the biological system under investigation.
Advanced Topics and Future Research Directions for 5 Amino 3 Methylpentan 1 Ol
Structure-Reactivity Relationships
The interplay between the compound's structure and its chemical behavior is a critical area of study. The spatial arrangement of the amino and hydroxyl groups, along with the stereochemistry at the C3 position, dictates its interactions in various chemical environments.
The presence of the methyl group at the C3 position is anticipated to have a significant impact on the metabolic stability of 5-Amino-3-methylpentan-1-ol compared to its unmethylated analogue, 5-aminopentan-1-ol. Research on other organic molecules has consistently shown that methyl substitutions can enhance metabolic stability. This is primarily due to steric hindrance; the methyl group can physically block the active sites of metabolic enzymes, thereby slowing the rate of degradation. mdpi.comacs.org For instance, studies on 2-oxoester inhibitors demonstrated that introducing a methyl group near the metabolically susceptible ester functionality resulted in a significant increase in stability in human plasma. mdpi.com The parent compound's remaining concentration increased by approximately 85% after 15 minutes. mdpi.com
Similarly, in drug discovery programs, strategic methylation is a common tactic to improve a compound's pharmacokinetic profile. rsc.org The substitution of a hydrogen atom with a methyl group can impede metabolic processes such as oxidation or glucuronidation that might otherwise occur at or near that position. acs.orgescholarship.org In the context of this compound, the C3-methyl group could sterically shield the neighboring amino group from enzymatic attack, a common site of metabolic activity. Comparative in vitro studies using human liver microsomes would be required to quantify this effect precisely, but the established principles of medicinal chemistry strongly suggest a stability-enhancing role for the methyl substituent. nih.gov
| Substitution Type | Anticipated Effect on Stability | Underlying Principle | Relevant Research Context |
|---|---|---|---|
| Methyl Substitution | Increased | Steric shielding of metabolically labile sites from enzymatic attack. | Observed in inhibitors, peptides, and various drug candidates. mdpi.comacs.orgvulcanchem.com |
| Fluorine Substitution | Increased | Strengthening of C-H bonds at the site of substitution, making them less susceptible to oxidative metabolism. acs.orgmdpi.com | Common strategy in medicinal chemistry to block metabolic oxidation. mdpi.com |
| Longer/Bulkier Alkyl Chains | Variable / Increased | Can increase steric hindrance but may also introduce new sites for metabolism. escholarship.org | Effect is highly dependent on the specific molecular context. rsc.org |
Computational and Theoretical Investigations
While specific computational studies on this compound are not widely published, theoretical investigations represent a powerful tool for understanding its properties. Quantum chemical methods, such as Density Functional Theory (DFT) and Parameterization Method 3 (PM3), are routinely used to explore the molecular and electronic structures of organic compounds. rsc.orgresearchgate.net Such studies could elucidate global and local reactivity descriptors, analyze molecular orbitals (FMO), and map the molecular electrostatic potential. rsc.org This information is invaluable for predicting the most likely sites for nucleophilic or electrophilic attack and for understanding the compound's adsorption behavior on catalyst surfaces. rsc.orgresearchgate.net Furthermore, computational modeling could be employed to simulate reaction mechanisms, such as its role in catalysis or its transformations, providing insights into transition states and reaction energetics that are difficult to determine experimentally. nih.gov
| Computational Method | Predicted Properties / Insights | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction energetics, spectroscopic properties (NMR, IR). nih.gov | Predicting stable conformations and understanding reactivity. |
| Monte Carlo Simulations | Adsorption energies and orientations on surfaces. researchgate.net | Investigating interactions with heterogeneous catalysts. |
| Molecular Dynamics (MD) | Conformational dynamics, solvent effects, interactions with biological macromolecules. | Simulating behavior in solution or at a protein binding site. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding characteristics and intermolecular interactions. | Characterizing hydrogen bonds and other non-covalent interactions. |
Development of Novel Asymmetric Synthesis Routes
The synthesis of enantiomerically pure chiral amines and alcohols is a significant challenge in organic chemistry. Until recently, no asymmetric synthesis for this compound had been reported. nih.gov A groundbreaking approach has been developed utilizing a combination of ozonolysis and copper catalysis in a process termed "aminodealkenylation." nih.gov This method successfully synthesizes (R)-5-amino-3-methylpentan-1-ol from the readily available chiral pool starting material, (−)-β-citronellol. nih.gov This unconventional transformation involves the rupture of a C(sp³)–C(sp²) sigma bond and the formation of a new C(sp³)–N bond, representing a significant advance in synthetic methodology. nih.gov
Other modern strategies for synthesizing chiral γ-amino alcohols include copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols. sci-hub.se This method offers high levels of regio- and enantioselectivity under mild conditions, providing a direct, one-step route from simple precursors. sci-hub.se Such catalytic approaches are highly sought after for their efficiency and broad functional group tolerance. sci-hub.sechinesechemsoc.org
| Parameter | Description |
|---|---|
| Methodology | Aminodealkenylation (Ozonolysis and Copper Catalysis). nih.gov |
| Starting Material | (−)-β-Citronellol (from the chiral pool). nih.gov |
| Key Transformation | Rupture of a C(sp³)–C(sp²) bond and formation of a C(sp³)–N bond. nih.gov |
| Significance | First reported asymmetric synthesis of this compound. nih.gov |
| Product | (R)-5-amino-3-methylpentan-1-ol. nih.gov |
Exploration of New Synthetic Utilities
This compound is recognized as a valuable building block for constructing more complex molecules. nih.gov Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows for a wide range of subsequent chemical modifications. The novel aminodealkenylation strategy used for its synthesis has been shown to be applicable to the late-stage modification of complex molecules, including hormones and pharmaceutical reagents. nih.gov This suggests that this compound can serve as a key intermediate in the synthesis of artificial terpenoid alkaloids and other complex chiral amines. nih.gov
In a broader context, γ-amino alcohols are crucial structural motifs in many biologically active compounds and are employed as chiral auxiliaries and ligands in asymmetric catalysis. vulcanchem.comsci-hub.se The stereochemistry of this compound makes it a candidate for use as a chiral ligand in transition-metal catalysis, for example, in enantioselective reduction or hydrogenation reactions. vulcanchem.com
| Application Area | Description | Reference Context |
|---|---|---|
| Intermediate Synthesis | Serves as a precursor for complex chiral amines and artificial alkaloids. | Demonstrated through its synthesis from terpenes. nih.gov |
| Asymmetric Catalysis | Can function as a chiral ligand for transition-metal catalysts. | General application for chiral amino alcohols. vulcanchem.comsci-hub.sevulcanchem.com |
| Pharmaceutical Scaffolds | The γ-amino alcohol motif is present in numerous bioactive molecules. | HIV protease inhibitors are a notable example. sci-hub.se |
| Peptide Mimics | Can be used to synthesize β-peptides, which often have enhanced metabolic stability. | General utility of β-amino alcohols. vulcanchem.com |
Mechanistic Studies of Chemical Transformations (e.g., Copper-Catalyzed Amination)
Understanding the mechanisms of the chemical transformations involving this compound is essential for optimizing existing reactions and developing new ones. Copper-catalyzed reactions are particularly relevant, given their role in the novel synthesis of this compound and the broader synthesis of amino alcohols. nih.govsci-hub.se
In the copper-catalyzed hydroamination of allylic alcohols, the proposed mechanism involves a copper(I) hydride (CuH) species. sci-hub.se This species undergoes a regio- and enantioselective insertion into the carbon-carbon double bond of the substrate. This is followed by an amination step with a hydroxylamine (B1172632) reagent to yield the final γ-amino alcohol product. sci-hub.sechinesechemsoc.org
For copper-catalyzed allylic amination, mechanistic studies on model systems suggest the involvement of novel copper(I) complexes as reactive intermediates. nih.gov For example, a complex like [Cu(PhNO)₃]PF₆ has been isolated and shown to be a competent catalyst and to react stoichiometrically with alkenes. nih.gov The reaction kinetics and computational studies support the role of (alkene)Cu(RNO)₃⁺ and (allyl)Cu(RNO)₂(RNHOH)⁺ complexes as probable catalytic intermediates. nih.gov These studies provide a framework for investigating the specific transformations of this compound and its precursors, enabling the rational design of more efficient and selective catalytic systems.
| Step | Description | Key Species |
|---|---|---|
| 1. Catalyst Activation | Formation of the active Copper Hydride (CuH) species from a copper precatalyst and a silane (B1218182) reagent. | Cu(I) precatalyst, Silane, Ligand. |
| 2. Hydrometalation | Regio- and enantioselective insertion of the CuH species into the C=C bond of the allylic alcohol. | Alkenylcopper intermediate. sci-hub.se |
| 3. Amination | Reaction of the organocopper intermediate with an amine source (e.g., a hydroxylamine derivative). | Copper(II) amidate complex. nih.gov |
| 4. Product Formation | Formation of the C-N bond to yield the γ-amino alcohol product. | γ-Amino alcohol. |
| 5. Catalyst Regeneration | Reductive elimination or other processes to regenerate the active Cu(I) catalyst. | Cu(I) species. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
